![molecular formula C15H20Cl2N2O B3026220 trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide CAS No. 67579-13-9](/img/structure/B3026220.png)

trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

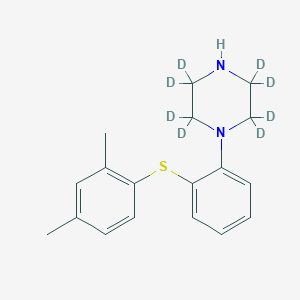

Chemistry and Pharmacology of Synthetic Opioids

A comprehensive review on the chemistry and pharmacology of non-fentanyl synthetic opioids, particularly N-substituted benzamides and acetamides, reveals significant insights into their impact on drug markets and public health. Among these compounds, trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide, known colloquially as U-47700, has been noted for its euphoric effects and potential for abuse. The paper emphasizes the importance of international early warning systems in tracking emerging psychoactive substances and recommends pre-emptive research to provide early detection in toxicological samples, highlighting the role of stereochemistry in their potency and the need for methods to determine configuration (Sharma et al., 2018)(Sharma et al., 2018).

Controllable Oxidation of Cyclohexene

Research on the selective oxidation of cyclohexene, which shares a structural component with the subject compound through the cyclohexyl group, provides valuable insights into the synthesis of various oxidation products used widely in the chemical industry. The study reviews recent advances in this field, highlighting the significance of controlled oxidation reactions for cyclohexene and its potential applications in both academic and industrial settings (Cao et al., 2018)(Cao et al., 2018).

Prokinetic Agents and Gastrointestinal Motility Disorders

Investigations into prokinetic agents, such as cisapride, offer insights into the enhancement of motility across the gastrointestinal tract, potentially relevant to the pharmacological action of related benzamide derivatives. Although the focus is on cisapride, the mechanism of action involving acetylcholine release enhancement in the myenteric plexus could provide a framework for understanding the activity of similar compounds (McCallum et al., 1988)(McCallum et al., 1988).

Antifibrinolytic Effects and Hemostatic Agents

The review of tranexamic acid's antifibrinolytic effects sheds light on the therapeutic potential of benzamide derivatives in managing bleeding disorders. Tranexamic acid's mechanism of action, by blocking lysine binding sites on plasminogen, underscores the importance of understanding the pharmacodynamics of similar compounds for potential medical applications (Wellington & Wagstaff, 2003; McCormack, 2012)(Wellington & Wagstaff, 2003)(McCormack, 2012).

Wirkmechanismus

Target of Action

Trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide, also known as U-47700, is an agonist of the μ-opioid receptor . The μ-opioid receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids, including analgesia and euphoria.

Mode of Action

As a μ-opioid receptor agonist, U-47700 binds to these receptors, mimicking the action of endogenous opioids. This binding triggers a series of intracellular events, leading to the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This results in hyperpolarization of the neuron and inhibition of neurotransmitter release .

Biochemical Pathways

The activation of the μ-opioid receptor by U-47700 initiates the G protein signaling pathway. This leads to the inhibition of voltage-gated calcium channels and the opening of inwardly rectifying potassium channels. As a result, neuronal excitability is reduced, and pain signals are dampened. This pathway is also involved in the reward system of the brain, explaining the euphoric effects reported by users .

Pharmacokinetics

It is known that the compound is potent, with effects reported to be approximately 10-fold more potent than morphine in rats

Result of Action

The activation of μ-opioid receptors by U-47700 results in significant analgesic effects, making it a potent painkiller. It also leads to a short-lasting euphoric effect, which can create a desire to re-dose . Moreover, several clinical reports and fatal case reports exist discussing life-threatening hypoventilation and fatal respiratory depression following the abuse of U-47700 .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20Cl2N2O/c1-19(2)14-6-4-3-5-13(14)18-15(20)10-7-8-11(16)12(17)9-10/h7-9,13-14H,3-6H2,1-2H3,(H,18,20)/t13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAVHVCJPYRNLY-ZIAGYGMSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCC1NC(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCCC[C@H]1NC(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801342691 | |

| Record name | rel-3,4-Dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801342691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide | |

CAS RN |

67579-13-9 | |

| Record name | rel-3,4-Dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801342691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester](/img/structure/B3026137.png)

![eicosanoic acid, 2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026139.png)

![N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester](/img/structure/B3026143.png)

![3-[2-[di(methyl-d3)amino]ethyl]-N-methyl-1H-indole-5-methanesulfonamide, butanedioic acid (2:1)](/img/structure/B3026145.png)

![TG(18:1(9Z)/14:0/18:1(9Z))[iso3]](/img/structure/B3026147.png)

![(2S,3R,4E)-2-amino-13-[3-(4-pentyn-1-yl)-3H-diazirin-3-yl]-4-tridecene-1,3-diol](/img/structure/B3026149.png)

![Hexadecanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026150.png)

![(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-((R)-5-(benzyloxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triyl tris(2-((S)-2-amino-3-methylbutanamido)acetate)](/img/structure/B3026152.png)

![N-(4-bromophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B3026153.png)

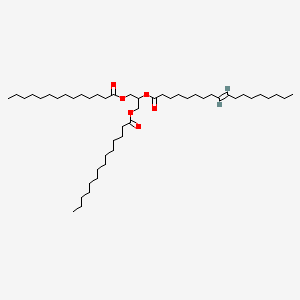

![Eicosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026156.png)

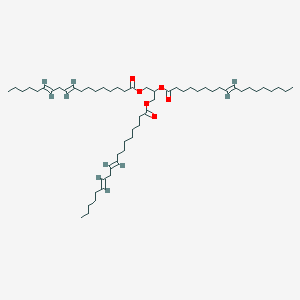

![Glycerol 1-palmitate 2,3-bis[(9Z)-9-hexadecenoate]](/img/structure/B3026157.png)